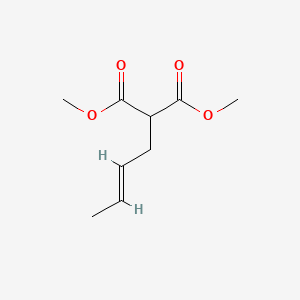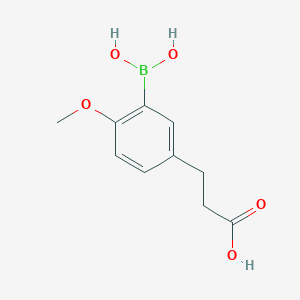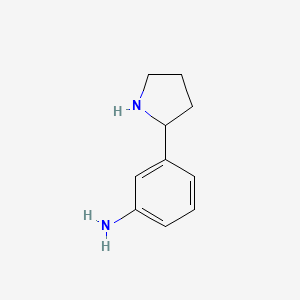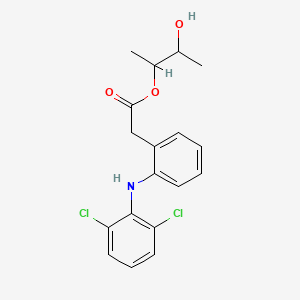
Diclofenac 2,3-Butylene Glycol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac 2,3-Butylene Glycol Ester is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used as an impurity standard in pharmaceutical testing and research . It has a molecular formula of C18H19Cl2NO3 and a molecular weight of 368.25 g/mol .
Preparation Methods
The synthesis of Diclofenac 2,3-Butylene Glycol Ester involves esterification reactions. The primary synthetic route includes the reaction of diclofenac with 2,3-butylene glycol under controlled conditions. The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate ester formation . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Diclofenac 2,3-Butylene Glycol Ester undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are diclofenac and its derivatives .
Scientific Research Applications
Diclofenac 2,3-Butylene Glycol Ester is extensively used in scientific research, particularly in:
Pharmaceutical Testing: It serves as a reference standard for the analytical method development and validation of diclofenac-based formulations.
Drug Delivery Systems: Research on prodrug formulations often utilizes this compound to study the release kinetics and stability of diclofenac.
Biological Studies: It is used to investigate the pharmacokinetics and metabolism of diclofenac derivatives in biological systems.
Industrial Applications: The compound is employed in the quality control processes of diclofenac production.
Mechanism of Action
The mechanism of action of Diclofenac 2,3-Butylene Glycol Ester is similar to that of diclofenac. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
Comparison with Similar Compounds
Diclofenac 2,3-Butylene Glycol Ester can be compared with other diclofenac esters, such as:
Diclofenac Butylene Glycol Ester (Mixture of Isomers): This compound is a mixture of isomers and is used similarly in pharmaceutical testing.
Diclofenac Sodium: A commonly used form of diclofenac in medical treatments, known for its anti-inflammatory and analgesic properties.
The uniqueness of this compound lies in its specific ester linkage, which provides distinct pharmacokinetic properties and makes it valuable for research and analytical purposes .
Properties
Molecular Formula |
C18H19Cl2NO3 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
3-hydroxybutan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H19Cl2NO3/c1-11(22)12(2)24-17(23)10-13-6-3-4-9-16(13)21-18-14(19)7-5-8-15(18)20/h3-9,11-12,21-22H,10H2,1-2H3 |
InChI Key |
QTZAVOLNOIMMAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


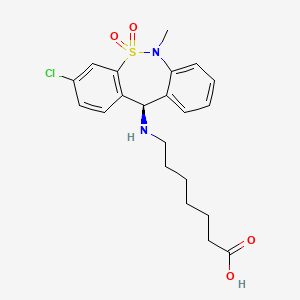

![tert-butyl N-[(2S,3S)-4-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13410546.png)
![[2-(Hydroxyiminomethyl)phenyl]boronic acid](/img/structure/B13410550.png)
![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)
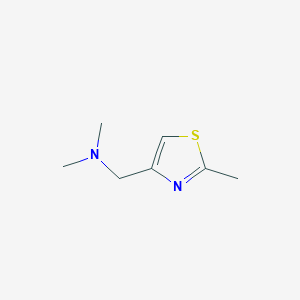
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
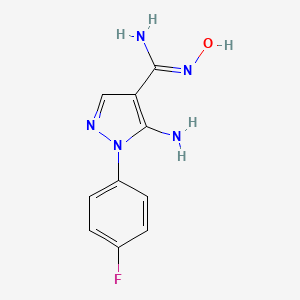
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
